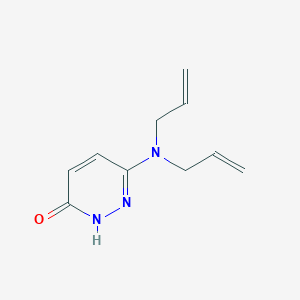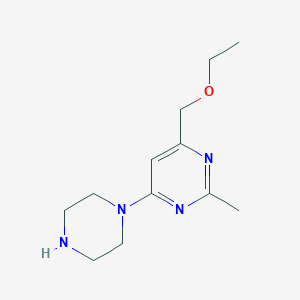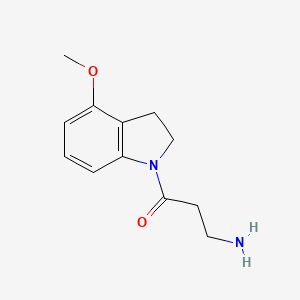
6-(2-aminoethoxy)-N,N-diethyl-2-methylpyrimidin-4-amine
Descripción general
Descripción
6-(2-aminoethoxy)-N,N-diethyl-2-methylpyrimidin-4-amine, commonly known as 6-AEMPA, is an organometallic compound that is used in a variety of scientific research applications. It is of particular interest due to its unique properties and ability to be synthesized in a variety of ways.
Mecanismo De Acción
The mechanism of action of 6-AEMPA is not fully understood, but it is believed to involve the binding of the compound to the cell membrane, allowing it to enter the cell. Once inside the cell, 6-AEMPA can interact with DNA or RNA molecules, allowing them to be delivered to the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-AEMPA are not fully understood, but it is believed to have an effect on gene expression. In particular, 6-AEMPA is believed to be able to inhibit the expression of certain genes, which may be beneficial for cancer research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-AEMPA in lab experiments include its ability to be synthesized in a variety of ways, its ability to increase the solubility of drugs, and its ability to deliver DNA or RNA molecules to cells. The limitations of using 6-AEMPA in lab experiments include its lack of understanding of the exact mechanism of action and its potential for toxicity.
Direcciones Futuras
The future directions for 6-AEMPA research include further investigation into its mechanism of action, potential toxicity, and potential applications in drug delivery, gene therapy, and cancer research. Additionally, research should be conducted into the biochemical and physiological effects of 6-AEMPA and its potential to inhibit the expression of certain genes. Finally, research should be conducted into the potential of 6-AEMPA to be used in other scientific research applications, such as in the development of new drugs and treatments.
Aplicaciones Científicas De Investigación
6-AEMPA is used in a variety of scientific research applications, including drug delivery, gene therapy, and cancer research. In drug delivery, 6-AEMPA is used to increase the solubility of drugs and to improve their stability in aqueous solutions. In gene therapy, 6-AEMPA is used to deliver DNA or RNA molecules to cells, which can then be used to modify the expression of genes. In cancer research, 6-AEMPA is used to deliver small interfering RNA molecules to cancer cells, which can then be used to inhibit the expression of certain genes.
Propiedades
IUPAC Name |
6-(2-aminoethoxy)-N,N-diethyl-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-4-15(5-2)10-8-11(16-7-6-12)14-9(3)13-10/h8H,4-7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJSUCUHKZBUFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=NC(=N1)C)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-(2-azidoethyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1481777.png)
![5-(2-azidoacetyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1481780.png)
![2-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one](/img/structure/B1481781.png)
![2-Chloro-1-(4-methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one](/img/structure/B1481782.png)
![Piperidin-2-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B1481785.png)

![4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline](/img/structure/B1481789.png)